2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile
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Overview
Description
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a naphtho[1,2-d][1,3]oxazole core, which is a fused ring system containing both oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile typically involves the condensation of naphthols with phenylhydrazine derivatives. One common method includes the use of TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as an oxidizing agent to facilitate the formation of the oxazole ring . The reaction conditions often require a controlled temperature and the presence of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process would include precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize by-products. The use of continuous flow reactors could also be explored to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The phenylhydrazinylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include TEMPO and other radical initiators.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, hydrazine derivatives, and other heterocyclic compounds with potential biological activities.
Scientific Research Applications
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Mechanism of Action
The mechanism of action of 2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The phenylhydrazinylidene group can form hydrogen bonds and π-π interactions with biological macromolecules, leading to inhibition or activation of specific enzymes and receptors. The oxazole ring system can also participate in electron transfer processes, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
Aleglitazar: An antidiabetic compound with an oxazole ring.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness
2-[(2-Phenylhydrazinylidene)methyl]naphtho[1,2-d][1,3]oxazole-5-carbonitrile is unique due to its specific substitution pattern and the presence of both phenylhydrazinylidene and carbonitrile groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
61575-87-9 |
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Molecular Formula |
C19H12N4O |
Molecular Weight |
312.3 g/mol |
IUPAC Name |
2-[(phenylhydrazinylidene)methyl]benzo[e][1,3]benzoxazole-5-carbonitrile |
InChI |
InChI=1S/C19H12N4O/c20-11-13-10-17-19(16-9-5-4-8-15(13)16)22-18(24-17)12-21-23-14-6-2-1-3-7-14/h1-10,12,23H |
InChI Key |
NSJOGLKLZRJNLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=NC3=C(O2)C=C(C4=CC=CC=C43)C#N |
Origin of Product |
United States |
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